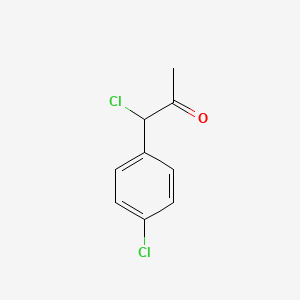

1-Chloro-1-(4-chlorophenyl)propan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

23022-80-2 |

|---|---|

Molecular Formula |

C9H8Cl2O |

Molecular Weight |

203.06 g/mol |

IUPAC Name |

1-chloro-1-(4-chlorophenyl)propan-2-one |

InChI |

InChI=1S/C9H8Cl2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,1H3 |

InChI Key |

GYFICIDREQOONV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 1 4 Chlorophenyl Propan 2 One

Established Synthetic Routes and Reaction Conditions

Alpha-Halogenation Strategies for Substituted Propanones

The direct alpha-halogenation of ketones is a fundamental and widely utilized method for the synthesis of α-haloketones. nih.gov This approach is applicable to the synthesis of 1-Chloro-1-(4-chlorophenyl)propan-2-one, which involves the chlorination of the precursor, 1-(4-chlorophenyl)propan-2-one. The reaction typically proceeds via an enol or enolate intermediate.

Under acidic conditions, the ketone is protonated, facilitating the formation of an enol. This enol then acts as a nucleophile, attacking an electrophilic chlorine source. Common chlorinating agents for this purpose include elemental chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂). The reaction is often carried out in a suitable solvent, such as acetic acid. nih.gov The rate of halogenation in acidic media is dependent on the concentration of the ketone and the acid catalyst, but not the halogen, as the formation of the enol is the rate-determining step.

Alternatively, the reaction can be performed under basic conditions, where a base abstracts an alpha-proton to form an enolate. The enolate then reacts with the electrophilic chlorine source. However, in basic media, polyhalogenation can be a competing reaction, as the introduction of a halogen atom increases the acidity of the remaining alpha-protons. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to achieve mono-chlorination.

A variety of reagents have been developed for the α-chlorination of ketones, including N-chlorosuccinimide (NCS), which offers a milder and more selective alternative to elemental chlorine. researchgate.net

Table 1: Reaction Conditions for Alpha-Halogenation of Aryl Ketones

| Chlorinating Agent | Catalyst/Solvent | Temperature | Key Features |

| Elemental Chlorine (Cl₂) | Acetic Acid | Room Temperature | Traditional method, can lead to over-halogenation. nih.gov |

| Sulfuryl Chloride (SO₂Cl₂) | No catalyst needed | Varies | Can be more selective than Cl₂. |

| N-Chlorosuccinimide (NCS) | Acid or Base catalyst | Varies | Milder and more selective reagent. researchgate.net |

| Copper(II) Chloride | Various solvents | Elevated | Can provide regioselectivity in some cases. |

Approaches Involving Diazotization Reactions for Related Structures

Diazotization reactions provide an indirect route to the synthesis of α-haloketones and related structures. This method typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which is a versatile intermediate in organic synthesis. organic-chemistry.org In the context of synthesizing structures related to this compound, one could envision a pathway starting from an appropriately substituted aniline.

The process begins with the reaction of an aromatic amine, such as 4-chloroaniline, with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. researchgate.netyoutube.com These salts are generally unstable and are used immediately in the subsequent step.

The diazonium group can then be replaced by a variety of functional groups through reactions such as the Sandmeyer reaction. While not a direct route to this compound, this methodology is crucial for the synthesis of precursors. For instance, a diazonium salt could be converted to a chlorophenyl-containing intermediate that is then elaborated to the target ketone.

Multi-Step Synthesis Strategies for Diarylacetones and Analogues

The synthesis of more complex molecules like diarylacetones and their analogues often requires multi-step synthetic sequences. msu.edu A relevant example is the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, an analogue of the target compound. One patented method for this synthesis involves a Horner-Wadsworth-Emmons reaction followed by hydrolysis. google.com

In this multi-step approach, an α-alkoxy p-chlorobenzyl phosphonate is reacted with cyclopropyl (B3062369) methyl ketone in the presence of a base to form a derivative of alkoxy propylene. This intermediate is then hydrolyzed under acidic conditions to yield the final ketone product. google.com This strategy highlights the use of well-established named reactions to construct the carbon skeleton of the target molecule in a controlled manner.

Another multi-step approach for a related compound involves the reaction of 1-cyclopropyl chloroethane with 4-chlorophenylacetonitrile to produce an intermediate which is then oxidized to the final product. patsnap.com Such strategies, while longer, offer flexibility in introducing various substituents and building complex molecular architectures.

Emerging Synthetic Strategies and Catalysis

Organocatalytic and Metal-Catalyzed Transformations

In recent years, significant advancements have been made in the development of organocatalytic and metal-catalyzed methods for the alpha-halogenation of carbonyl compounds. These approaches often offer higher selectivity, milder reaction conditions, and the potential for asymmetric synthesis.

Organocatalysis has emerged as a powerful tool for the direct and enantioselective α-chlorination of aldehydes and ketones. nih.govnih.govorganic-chemistry.org Chiral amines, such as proline and its derivatives, can catalyze the reaction between a carbonyl compound and a chlorine source like N-chlorosuccinimide (NCS). The mechanism involves the formation of an enamine intermediate from the ketone and the organocatalyst, which then reacts with the electrophilic chlorine source. This approach can provide access to enantioenriched α-chloro ketones. mdpi.com

Metal catalysis also plays a crucial role in modern synthetic chemistry. Transition metal complexes can catalyze the α-arylation of ketones, a reaction that can be a key step in the synthesis of precursors to compounds like this compound. acs.orgorganic-chemistry.org For instance, palladium-catalyzed cross-coupling reactions can be used to form the carbon-carbon bond between the aryl group and the ketone moiety.

Table 2: Emerging Catalytic Methods for Alpha-Chlorination

| Catalyst Type | Catalyst Example | Chlorine Source | Key Advantages |

| Organocatalyst | Proline derivatives | N-Chlorosuccinimide (NCS) | Enantioselectivity, mild conditions. mdpi.com |

| Metal Catalyst | Palladium complexes | Various | High efficiency in cross-coupling reactions. organic-chemistry.org |

| Thiourea (B124793) Catalyst | Chiral thiourea | Sodium Chloride (NaCl) | Use of a green and inexpensive chlorine source. nih.gov |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. innoget.com In the context of synthesizing this compound, several green chemistry principles can be considered.

One key principle is the use of safer solvents and reagents. Traditional halogenation reactions often use hazardous solvents and corrosive reagents. Research has focused on developing greener alternatives, such as the use of ionic liquids as reaction media, which can enhance reaction rates and simplify product isolation. wikipedia.org The use of N-halosuccinimides instead of elemental halogens is also a step towards safer chemistry. rsc.org

Catalysis is another cornerstone of green chemistry. The use of catalytic amounts of a substance is preferable to stoichiometric reagents as it reduces waste. Organocatalytic and metal-catalyzed reactions, as discussed in the previous section, align with this principle.

Furthermore, developing atom-economical reactions, where a high proportion of the atoms in the reactants are incorporated into the final product, is a primary goal. Direct α-halogenation is generally more atom-economical than multi-step synthetic routes that involve protecting groups and generate more waste. The use of clean oxidants like hydrogen peroxide in oxidative halogenation processes is another example of a greener approach, with water being the only byproduct. rsc.org

Optimization of Synthetic Pathways

The optimization of synthetic routes to this compound centers on the critical alpha-chlorination step of its precursor, 1-(4-chlorophenyl)propan-2-one. This process involves introducing a chlorine atom at the carbon atom adjacent to the carbonyl group (the α-position). Given that the precursor is an unsymmetrical ketone, with a benzylic alpha-position and a methyl group on the other side, controlling the selectivity of the chlorination is a key challenge.

Yield Enhancement and Selectivity Control

The primary goal in optimizing the synthesis is to maximize the yield of the desired product while minimizing the formation of byproducts. This involves careful selection of chlorinating agents and reaction conditions to control the regioselectivity of the chlorination.

A number of reagents have been explored for the alpha-chlorination of ketones, each with distinct advantages and impacts on yield and selectivity. organic-chemistry.orgpitt.edu For the specific synthesis of this compound, direct chlorination of 1-(4-chlorophenyl)propan-2-one is a common approach.

Key Research Findings for Yield and Selectivity:

Regioselectivity: The precursor, 1-(4-chlorophenyl)propan-2-one, has two different α-carbons where chlorination can occur. One is the benzylic carbon (C1), and the other is the methyl carbon (C3). Chlorination at the benzylic position is generally favored due to the stabilization of reaction intermediates by the adjacent phenyl ring. Methods that proceed via enol or enolate intermediates can be tuned to favor chlorination at a specific position. pitt.eduarkat-usa.org

Chlorinating Agents: The choice of chlorinating agent is critical.

Sulfuryl Chloride (SO₂Cl₂): Often used for the α-chlorination of ketones, it can provide good yields but may require careful control of reaction conditions to avoid side reactions. pitt.edu

N-Chlorosuccinimide (NCS): A milder chlorinating agent that can offer improved selectivity and is often used in organocatalytic approaches. organic-chemistry.orgpitt.edu

Acetyl Chloride with Ceric Ammonium (B1175870) Nitrate (B79036) (CAN): This system serves as an efficient method for α-chlorination. It is noted for its high chemo- and regioselectivity, often resulting in mono-chlorination at the more substituted, electron-rich α-carbon without affecting the aromatic ring. arkat-usa.org

p-Toluenesulfonyl Chloride (TsCl): Used in combination with a strong base like lithium diisopropylamide (LDA) to first generate a kinetic enolate, this method allows for chlorination, often with a preference for the less-substituted α-position. However, for the target compound's precursor, the benzylic position's acidity makes it competitive. pitt.edu

Iron(III) Chloride and Phenyliodonium Diacetate: This combination has been developed as an efficient and scalable method for α-halogenation. It features mild reaction conditions and is considered more environmentally friendly. lookchem.com

The table below summarizes various approaches to alpha-chlorination of ketones, which are applicable to the synthesis of this compound.

| Chlorinating System | Key Features | Potential Impact on Selectivity |

| Sulfuryl Chloride (SO₂Cl₂) | Common, effective reagent. | Can be less selective; may require optimization of temperature and reaction time. |

| N-Chlorosuccinimide (NCS) | Milder conditions, often used with catalysts. | Can offer higher selectivity, particularly in asymmetric synthesis. organic-chemistry.org |

| Acetyl Chloride / CAN | Catalytic, highly chemoselective. | Favors the more electron-rich α-carbon; prevents nuclear chlorination. arkat-usa.org |

| p-Toluenesulfonyl Chloride / LDA | Base-mediated via kinetic enolate. | Can be tuned for regioselectivity based on enolate formation. pitt.edu |

| Iron(III) Chloride / PhI(OAc)₂ | Mild, scalable, environmentally benign. | Good yields and wide substrate scope. lookchem.com |

Control over reaction parameters such as temperature, solvent, and reaction time is essential to enhance yield by preventing the formation of dichlorinated or other side products. arkat-usa.org

Industrial Scale Synthesis Considerations

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to cost, safety, efficiency, and waste management. For this compound, considerations for large-scale production focus on reagent handling, process efficiency, and environmental impact.

Key Considerations for Industrial Synthesis:

Reagent Choice and Handling: Some highly effective laboratory reagents are problematic on an industrial scale.

Phosphorus Pentachloride (PCl₅): While effective for chlorination, PCl₅ is a hygroscopic, corrosive solid that releases hydrochloric acid upon contact with moisture, making it difficult to handle in large quantities. Furthermore, its atom economy is poor, as only two of the five chlorine atoms are utilized. google.com

Triphenylphosphine Dichloride: This reagent is also highly corrosive and hygroscopic. Its use in equimolar amounts generates triphenylphosphine oxide as a significant waste byproduct that requires disposal. The reaction often proceeds in a suspension, which can lead to stirring and handling difficulties in large reactors. google.com

Process Efficiency and Atom Economy: To maximize profitability and sustainability, industrial processes aim for high space-time yield and minimal waste.

Catalytic Processes: Using catalytic amounts of a reagent, such as triphenylphosphine oxide with phosgene, is preferable to stoichiometric amounts. This reduces waste and cost. google.com

Solvent-Free Reactions: Performing the chlorination without a solvent can significantly increase the space-time yield, making the process more efficient. This is feasible if the ketone precursor is liquid at the reaction temperature and can dissolve the catalyst. google.com

Environmental and Safety Profile: Modern chemical manufacturing emphasizes the use of safer, more environmentally friendly reagents. The iron-catalyzed system using an oxidant like phenyliodonium diacetate is an example of a move towards more benign chemistry. lookchem.com The avoidance of hazardous solvents and the reduction of corrosive byproducts are key considerations.

The table below outlines key factors for the industrial scale-up of the alpha-chlorination of ketones.

| Consideration | Laboratory Scale | Industrial Scale | Rationale |

| Chlorinating Agent | Wide variety (PCl₅, TsCl, NCS) | Prefer non-corrosive, non-hygroscopic, high atom economy agents (e.g., catalytic systems, SO₂Cl₂ with control). | Safety, handling, cost, and waste reduction are paramount. google.com |

| Solvent Use | Commonly used for control. | Minimized or eliminated where possible. | Increases space-time yield and reduces solvent waste and recovery costs. google.com |

| Waste Products | Often managed on a small scale. | Must be minimized and managed efficiently. | Disposal of byproducts like triphenylphosphine oxide adds significant cost. google.com |

| Process Type | Batch processing is common. | Continuous flow processes may be considered for better control and safety. | Continuous flow can improve heat management and consistency for exothermic reactions. |

Ultimately, the optimal industrial process for synthesizing this compound would likely involve a catalytic, solvent-minimized approach using a cost-effective and safe chlorinating agent that ensures high yield and selectivity.

Reactivity and Reaction Mechanisms of 1 Chloro 1 4 Chlorophenyl Propan 2 One

Electrophilic and Nucleophilic Reactions

The presence of both electrophilic and nucleophilic centers within 1-Chloro-1-(4-chlorophenyl)propan-2-one governs a significant portion of its chemistry. The carbonyl group provides a key electrophilic site, while the potential for enolate formation introduces nucleophilic character at the α-carbon.

Carbonyl Group Reactivity (Oxidation and Reduction)

The carbonyl group of this compound is susceptible to both oxidation and reduction reactions, leading to a variety of products.

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org For this compound, this would result in the formation of 4-chlorobenzoic acid and acetic acid. A more synthetically useful oxidation is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. libretexts.org Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would likely yield 4-chlorophenyl chloroacetate (B1199739) and methyl 4-chlorobenzoate, with the migratory aptitude of the 4-chlorophenyl group being higher than that of the chloromethyl group.

| Oxidizing Agent | Expected Major Product(s) | Reaction Type |

| Potassium permanganate (B83412) (KMnO4), heat | 4-Chlorobenzoic acid, Acetic acid | C-C bond cleavage |

| meta-Chloroperoxybenzoic acid (mCPBA) | 4-Chlorophenyl chloroacetate | Baeyer-Villiger Oxidation |

Reduction: The carbonyl group can be readily reduced to a secondary alcohol. Common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this transformation. miamioh.eduacs.org The reduction of this compound with NaBH4 would yield 1-chloro-1-(4-chlorophenyl)propan-2-ol. It is important to note that under certain conditions, reductive dehalogenation can also occur. wikipedia.org

| Reducing Agent | Expected Product | Reaction Conditions |

| Sodium borohydride (NaBH4) | 1-Chloro-1-(4-chlorophenyl)propan-2-ol | Methanol or Ethanol |

| Lithium aluminum hydride (LiAlH4) | 1-Chloro-1-(4-chlorophenyl)propan-2-ol | Diethyl ether or THF, followed by aqueous workup |

| Sodium iodide/Chlorotrimethylsilane | 1-(4-chlorophenyl)propan-2-one | Acetonitrile (B52724) |

Halogen Atom Reactivity (Nucleophilic Substitution)

The chlorine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group activates the C-Cl bond towards attack by nucleophiles. nih.govyoutube.com This reactivity is a hallmark of α-halo ketones and allows for the introduction of a wide range of functional groups. wikipedia.org

The reaction generally proceeds via an S\N2 mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, leading to inversion of configuration if the carbon is chiral. youtube.com A variety of nucleophiles, including halides, alkoxides, and amines, can displace the chloride ion.

| Nucleophile | Product |

| Iodide (I-) | 1-Iodo-1-(4-chlorophenyl)propan-2-one |

| Methoxide (CH3O-) | 1-Methoxy-1-(4-chlorophenyl)propan-2-one |

| Ammonia (NH3) | 1-Amino-1-(4-chlorophenyl)propan-2-one |

A computational study on α-bromoacetophenone, a related α-halo ketone, revealed that both nucleophilic substitution and epoxidation can be competing pathways, with the outcome dependent on the nucleophile and reaction conditions. up.ac.za

Electrophilic Attack at Carbonyl Carbon

The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond. It is therefore susceptible to attack by nucleophiles. In the context of this compound, this reactivity is often coupled with subsequent reactions involving the α-chloro substituent. For instance, the reaction with organometallic reagents can lead to the formation of tertiary alcohols, although side reactions involving the acidic α-proton or the chlorine atom are possible.

Cross-coupling reactions catalyzed by zinc halides have been shown to occur between α-chloroketones and organotin enolates, leading to the synthesis of γ-diketones. nih.govacs.org This reaction proceeds through an initial attack on the carbonyl group, followed by a rearrangement.

Enolization and Related Transformations

Like other ketones with α-hydrogens, this compound can undergo enolization, which is the formation of an enol or enolate intermediate. libretexts.orgmasterorganicchemistry.com This process is catalyzed by both acids and bases. The presence of the electron-withdrawing chlorine atom and the 4-chlorophenyl group can influence the acidity of the α-proton and thus the ease of enolization.

Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-proton and facilitating the formation of the enol. masterorganicchemistry.com In the presence of a base, the α-proton is abstracted to form an enolate ion. mychemblog.com The formation of the enolate is a key step in several reactions, including the Favorskii rearrangement.

Rearrangement Reactions and Fragmentations

Rearrangement Reactions: One of the most significant reactions of α-halo ketones is the Favorskii rearrangement. nih.govnrochemistry.comddugu.ac.in This reaction occurs in the presence of a base and leads to the formation of a carboxylic acid derivative. The mechanism is believed to involve the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic attack of the base. mychemblog.comddugu.ac.in For this compound, treatment with a base like sodium hydroxide (B78521) would be expected to yield 2-(4-chlorophenyl)propanoic acid. If an alkoxide is used as the base, the corresponding ester would be formed. nrochemistry.com In cases where enolization is not possible, a quasi-Favorskii or semi-benzilic acid rearrangement may occur. mychemblog.comscienceinfo.com

Fragmentations: In mass spectrometry, this compound would be expected to undergo characteristic fragmentation patterns. The molecular ion peak would be observed, along with isotopic peaks due to the presence of two chlorine atoms. google.com Key fragmentation pathways for ketones include α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.orgyoutube.com This would lead to the formation of acylium ions. For this specific molecule, cleavage could result in fragments corresponding to the loss of a methyl radical or a chloromethyl radical. The McLafferty rearrangement is another common fragmentation pathway for ketones with γ-hydrogens, but it is not applicable to this molecule. libretexts.org The presence of the chlorine atoms would also lead to characteristic losses of Cl and HCl.

Stereoselective Reactions and Chiral Product Formation

The reduction of the carbonyl group in this compound can lead to the formation of a chiral center at the C-2 position, resulting in the formation of 1-chloro-1-(4-chlorophenyl)propan-2-ol. The use of chiral reducing agents or catalysts can allow for the stereoselective synthesis of one enantiomer over the other. google.com

Furthermore, nucleophilic substitution at the α-carbon can proceed with inversion of configuration, providing a route to chiral products if a chiral starting material is used or if a chiral nucleophile is employed. wikipedia.org Asymmetric α-chlorination of β-keto esters using chiral catalysts has been demonstrated, suggesting that similar strategies could be applied to introduce chirality in related systems. acs.org The stereoselectivity of additions of organometallic reagents to α-halo ketones can be influenced by steric factors and the nature of the reagent. nih.gov

Derivatization and Chemical Transformations of 1 Chloro 1 4 Chlorophenyl Propan 2 One

Synthesis of Advanced Organic Intermediates

1-Chloro-1-(4-chlorophenyl)propan-2-one serves as a crucial starting material for the synthesis of various advanced organic intermediates, which are pivotal in the fields of pharmaceuticals and agrochemicals. The reactivity of the α-chloro ketone functionality allows for facile introduction of different substituents and construction of more complex molecules.

The compound's utility is notably demonstrated in the preparation of key intermediates for fungicides. For instance, derivatives of this molecule are precursors to compounds like 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key intermediate in the synthesis of the triazole fungicide cyproconazole. google.comgoogle.com The synthesis often involves nucleophilic substitution of the chloride followed by further modifications, highlighting the compound's role as a foundational scaffold.

Furthermore, the electrophilic character of the carbonyl carbon and the carbon bearing the chlorine atom makes it a target for a variety of nucleophiles, leading to a diverse range of intermediates. smolecule.com These reactions are fundamental in building molecular complexity and are instrumental in the multi-step synthesis of elaborate organic compounds. The presence of the 4-chlorophenyl group also influences the reactivity and provides a site for further aromatic substitutions or cross-coupling reactions, expanding its utility in creating libraries of compounds for screening purposes. The broad applicability in synthesizing nitrogen-containing heterocycles, which are themselves important intermediates, underscores its significance. mdpi.comnih.govopenmedicinalchemistryjournal.commdpi.comtezu.ernet.in

Applications in Heterocycle Synthesis

The structural motif of this compound is particularly well-suited for the construction of heterocyclic rings, which are core components of many biologically active molecules. mdpi.comtezu.ernet.in

Pyrazole (B372694) and Related Ring Systems Formation

This α-chloro ketone is a valuable precursor for the synthesis of pyrazole derivatives. Such ketones are recognized as key intermediates in the formation of pyrazole rings. nih.govresearchgate.net The general strategy involves the reaction of the α-chloro ketone with hydrazine (B178648) or its derivatives. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination to yield the aromatic pyrazole ring.

For example, the reaction of 1-chloro-1-(arylhydrazono)-2-propanones, which can be derived from related α-chloro-β-ketoesters, with nucleophiles is a known route to pyrazoles. nih.gov The process is an application of the well-established Knorr pyrazole synthesis and related methodologies, which utilize a 1,3-dicarbonyl equivalent and a hydrazine component. youtube.comorganic-chemistry.org The versatility of this approach allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the ketone precursor and the hydrazine reagent. google.comgoogle.com This has led to the development of diverse pyrazole-containing structures, including fused systems like pyrano[2,3-c]pyrazoles. dundee.ac.uk

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent | Product | Reference |

| 1-Chloro-1-(arylhydrazono)-2-propanone | Nucleophile/Base | Substituted Pyrazole | nih.gov, researchgate.net |

| 1-(4-chlorophenyl)pyrazolidine-3-one | Ferric chloride, Air | 1-(4-chlorophenyl)-3-pyrazole alcohol | google.com |

| Propargyl alcohol derivatives, Hydrazine | Halogen source, Acid | 3-Aryl-1H-pyrazole | google.com |

| 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Aldehyde, Malononitrile | DABCO | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole | dundee.ac.uk |

Other Nitrogen-Containing Heterocyclic Scaffolds

Beyond pyrazoles, this compound and its derivatives are intermediates in the synthesis of other nitrogen-containing heterocycles. nih.govresearchgate.net The reactive sites within the molecule allow for condensation reactions with various binucleophiles to form different ring systems.

The general reactivity of α-haloketones is widely exploited in the synthesis of heterocycles such as imidazoles, thiazoles, and oxazoles through Hantzsch-type syntheses. By reacting this compound with appropriate reaction partners like amidines, thioamides, or amides, it is possible to construct these five-membered heterocyclic rings. Furthermore, its use can be extended to the synthesis of larger rings, such as 1,4-diazepines or other fused heterocyclic systems, depending on the chosen reaction conditions and co-reactants. nih.govmdpi.com The versatility of this compound as a synthon makes it a valuable tool for medicinal chemists exploring novel heterocyclic scaffolds. openmedicinalchemistryjournal.com

Functional Group Interconversions and Analog Design

The chemical structure of this compound allows for a variety of functional group interconversions, which is a cornerstone of analog design in medicinal chemistry and materials science. These transformations enable the systematic modification of the molecule to study structure-activity relationships and optimize properties.

Key transformations include:

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding 1-chloro-1-(4-chlorophenyl)propan-2-ol. This introduces a hydroxyl group and a new stereocenter, significantly altering the molecule's polarity and hydrogen bonding capabilities. smolecule.com

Nucleophilic Substitution of the Chlorine: The α-chloro atom is a good leaving group and can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides, cyanides). This reaction is fundamental for introducing diverse functionalities and building more complex analogs. smolecule.com For instance, reaction with an amine would lead to an α-amino ketone, a common motif in bioactive compounds.

Reactions at the Carbonyl Group: The ketone can undergo reactions such as Wittig olefination to form alkenes or reductive amination to produce amines, further diversifying the available analogs.

This capacity for derivatization is crucial for analog design. By creating a library of related compounds through these interconversions, researchers can systematically probe the effects of different functional groups on biological activity or material properties. dundee.ac.uk

Table 2: Functional Group Interconversions

| Starting Material | Reagent(s) | Product Type | Reference |

| 1-(2-Chlorophenyl)propan-2-one (analog) | Sodium borohydride | Secondary Alcohol | smolecule.com |

| 1-(2-Chlorophenyl)propan-2-one (analog) | Potassium permanganate (B83412) | Carboxylic Acid | smolecule.com |

| 1-(2-Chlorophenyl)propan-2-one (analog) | Amines, Thiols | α-Amino ketones, α-Thio ketones | smolecule.com |

| α-Haloketone | Cyanide anion | α-Cyano ketone | vanderbilt.edu |

Structure-Reactivity Relationships in Derivatives

The reactivity of this compound and its derivatives is intrinsically linked to its molecular structure. The interplay between the carbonyl group, the α-chlorine atom, and the 4-chlorophenyl ring dictates the molecule's chemical behavior.

The electron-withdrawing nature of the carbonyl group activates the adjacent C-Cl bond, making the chlorine atom susceptible to nucleophilic substitution (SN2) reactions. The 4-chlorophenyl group, also being electron-withdrawing, further enhances the electrophilicity of the carbonyl carbon. This electronic effect is a key factor in its utility as a building block for heterocyclic synthesis, where it readily reacts with nucleophilic reagents. smolecule.com

In derivatives such as 1-chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one, the stereochemistry and conformation play a significant role. X-ray crystallography studies on a related analog revealed that the non-hydrogen atoms are nearly coplanar, and the C=N double bond adopts a Z configuration. nih.gov This defined geometry influences how the molecule interacts with other reagents and can lead to stereoselective outcomes in subsequent reactions. The planar structure facilitates π-system conjugation, which stabilizes the molecule and affects its reactivity. Understanding these structure-reactivity relationships is crucial for predicting reaction outcomes and designing rational synthetic routes to complex target molecules.

Theoretical and Computational Investigations of 1 Chloro 1 4 Chlorophenyl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the properties of a molecule at the electronic level.

Density Functional Theory (DFT) Studies on Electronic StructureDensity Functional Theory (DFT) is a computational method used to investigate the electronic structure (i.e., the arrangement of electrons) of molecules. For a molecule like 1-Chloro-1-(4-chlorophenyl)propan-2-one, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide insights into the most stable three-dimensional conformation of the molecule. Different levels of theory, such as B3LYP combined with a basis set like 6-311++G(d,p), are often used to achieve a balance between accuracy and computational cost. The results of such studies are typically presented in a tabular format, comparing calculated parameters to experimental data if available.

Table 1: Hypothetical Optimized Geometrical Parameters (DFT/B3LYP) (Note: This table is for illustrative purposes only, as specific data for the target molecule was not found.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-Cl1 | 1.78 | Cl1-C1-C2 | 110.5 |

| C4-Cl2 | 1.75 | C1-C2=O1 | 120.0 |

| C2=O1 | 1.22 | C2-C1-C(Aryl) | 112.0 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While no specific MD studies were found for this compound, this technique could be used to investigate its conformational dynamics, interactions with solvents, or binding affinity to biological targets. The simulation would model the behavior of the molecule by solving Newton's equations of motion for a system of interacting particles, providing insights into its flexibility and how it behaves in a dynamic environment.

Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy (FT-IR, Raman)Theoretical vibrational frequencies can be calculated using methods like DFT. These calculations predict the positions of absorption bands in the Fourier-Transform Infrared (FT-IR) and Raman spectra. The predicted wavenumbers correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its chemical bonds. For instance, calculations for this compound would predict characteristic frequencies for the C=O stretch of the ketone group, C-Cl stretches, and various vibrations of the aromatic ring. Due to systematic errors in the calculations, the predicted frequencies are often scaled by a factor to improve agreement with experimental spectra.scirp.org

Table 2: Hypothetical Predicted Vibrational Frequencies (Note: This table is for illustrative purposes only, as specific data for the target molecule was not found.)

| Assignment | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | 1720 |

| C-Cl (aliphatic) stretch | 750 |

| C-Cl (aromatic) stretch | 1090 |

| Aromatic C-H stretch | 3100 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational methods have become invaluable tools in the structural elucidation of novel compounds, with Nuclear Magnetic Resonance (NMR) chemical shift prediction serving as a prime example. These predictions, often achieved through quantum mechanics simulations or machine learning models, can provide high-quality estimations of ¹H and ¹³C NMR chemical shifts, aiding in spectroscopic assignment and structure verification. The accuracy of these predictions has improved significantly, with some methods achieving a mean absolute error (MAE) as low as 0.08 ppm for ¹H shifts when compared to experimental data.

For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus. The molecule possesses several distinct proton and carbon environments. The protons on the 4-chlorophenyl ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 7.0 and 8.0 ppm. Their exact shifts and splitting patterns (likely two doublets) are dictated by the electron-withdrawing effects of the chlorine atom and the chloroacetyl group. The single proton on the chiral carbon (C1), adjacent to both a chlorine atom and the chlorophenyl group, is expected to be significantly deshielded. The methyl group protons (C3) would appear further upfield, shifted downfield from a typical alkane position due to the adjacent carbonyl group.

Theoretical ¹H and ¹³C chemical shifts can be calculated using various levels of theory, such as Density Functional Theory (DFT) with appropriate functionals (e.g., WP04) and basis sets (e.g., 6-311++G(2d,p)), often incorporating a solvent model to better mimic experimental conditions. Machine learning approaches can also provide rapid and accurate predictions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on computational chemistry principles. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| C=O (C2) | - | ~200-205 | Ketone carbonyl carbons are highly deshielded. |

| -CHCl- (C1) | ~5.5 - 6.0 | ~65-70 | Deshielded by adjacent chlorine, phenyl ring, and carbonyl group. |

| -CH₃ (C3) | ~2.3 - 2.5 | ~28-32 | Influenced by the adjacent carbonyl group (α-ketone effect). |

| Aromatic C (ipso, C-Cl) | - | ~138-140 | Deshielded by chlorine and attachment to the side chain. |

| Aromatic C (ipso, C-C1) | - | ~135-137 | Deshielded by attachment to the electron-withdrawing side chain. |

| Aromatic CH (ortho to C1) | ~7.5 - 7.7 | ~129-131 | Influenced by the chloroacetyl substituent. |

| Aromatic CH (meta to C1) | ~7.4 - 7.6 | ~128-130 | Influenced by the para-chloro substituent. |

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a target protein. While specific molecular docking studies for this compound are not prominently documented in the reviewed literature, studies on structurally related compounds provide insights into its potential biological interactions.

Compounds featuring the (4-chlorophenyl) methanone (B1245722) moiety have been investigated for various biological activities. For instance, a series of novel (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives were synthesized and evaluated for anticonvulsant activity. In that study, molecular docking was performed against the active site of human mitochondrial branched-chain aminotransferase (BCATm) (PDB ID: 2A1H). The results indicated that these compounds could fit into the active site of the receptor, with one of the most potent compounds exhibiting a high docking score of -6.898, suggesting a strong binding affinity.

Similarly, another study on (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one investigated its anti-ischaemic activity. Although a docking study was not detailed, the potent neuroprotective activity observed suggests a significant interaction with a biological receptor target. These studies imply that the 4-chlorophenyl ketone scaffold, present in this compound, is a viable pharmacophore for interacting with various biological targets, potentially including enzymes like aminotransferases or receptors involved in neurological pathways. Docking studies for this compound would likely explore interactions driven by its aromatic ring (π-π stacking), chlorine atoms (halogen bonding), and the ketone group (hydrogen bonding).

Table 2: Summary of Molecular Docking Studies on Structurally Related Compounds

| Compound Class | Target Protein (PDB ID) | Key Finding | Reference |

| (4-chlorophenyl) methanone derivatives | Human mitochondrial branched-chain aminotransferase (BCATm) (2A1H) | Potent compounds showed high docking scores, indicating strong binding affinity. | |

| (4-chlorophenyl)-prop-2-en-1-one derivative | Not specified (in vivo study) | Compound exhibited potent neuroprotective activity, suggesting significant receptor interaction. |

Noncovalent Interactions and Crystal Packing Studies

The analysis of noncovalent interactions is crucial for understanding the solid-state architecture and crystal packing of molecular compounds. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. While a crystal structure for this compound itself is not available in the surveyed literature, detailed analyses of closely related compounds provide a strong basis for predicting its solid-state behavior.

For example, the crystal structure of 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one reveals that adjacent molecules are linked by N—H⋯O=C hydrogen bonds, forming chains within the crystal lattice. In another related molecule, 1-(4-chlorophenyl)propan-1-one, the supramolecular structure is characterized by weak C—H⋯O hydrogen bonding and π–π stacking of the aromatic rings.

Based on these analogous structures, the crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces. These would likely include C—H···O hydrogen bonds involving the ketone oxygen, Cl···H contacts, potential Cl···Cl or Cl···π halogen bonding, and π-π interactions between the chlorophenyl rings. The Hirshfeld surface analysis would be expected to show significant contributions from H···H, H···Cl, and H···C contacts.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds

| Compound | H···H (%) | H···C / C···H (%) | H···Cl / Cl···H (%) | H···O / O···H (%) | Other Contacts | Reference |

| A 2-(4-chlorophenyl)thiazole (B3120748) derivative | 39.2 | 25.2 | 11.4 | 8.0 | S···H, N···H, etc. | |

| An oxadiazole with a 4-chlorophenyl ring | 17.0 | 18.0 | 16.6 | 10.4 | H···N (8.9%), H···S (5.9%) |

Advanced Analytical Techniques for Research on 1 Chloro 1 4 Chlorophenyl Propan 2 One

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone of chemical analysis, probing the interaction of molecules with electromagnetic radiation to reveal structural details.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The functional groups within 1-Chloro-1-(4-chlorophenyl)propan-2-one give rise to characteristic absorption or scattering peaks.

The primary vibrational modes expected for this compound include:

C=O Stretch: The ketone carbonyl group will produce a strong, sharp absorption band in the IR spectrum, typically in the region of 1715-1730 cm⁻¹.

C-Cl Stretch: The presence of two carbon-chlorine bonds will result in characteristic stretching vibrations. For alkyl chlorides, these absorptions are typically found in the 580-780 cm⁻¹ range. docbrown.info The C-Cl stretch associated with the chlorophenyl group is also expected in this region. orientjchem.org

Aromatic C=C Stretch: The benzene (B151609) ring will exhibit several stretching vibrations in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: These vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl group (CH₃) will show stretching vibrations just below 3000 cm⁻¹.

CH₃ Bending: Asymmetric and symmetric bending vibrations for the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1715 - 1730 |

| C-Cl (Aliphatic) | Stretch | 580 - 780 |

| C-Cl (Aromatic) | Stretch | 600 - 800 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| CH₃ | Bending | ~1450 and ~1375 |

Raman spectroscopy would complement the IR data, particularly for the non-polar C=C and C-Cl bonds, providing a more complete vibrational profile of the molecule. researchgate.netuantwerpen.be

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. jchps.comslideshare.net

For this compound, the following features would be expected in its NMR spectra:

¹H NMR:

Methyl Protons (CH₃): The three protons of the methyl group adjacent to the carbonyl would appear as a sharp singlet. Due to the electron-withdrawing effect of the carbonyl group, its chemical shift would be expected in the range of δ 2.1-2.4 ppm.

Methine Proton (CHCl): The single proton on the carbon bearing a chlorine atom and the chlorophenyl group would appear as a singlet. Its proximity to the electronegative chlorine, the aromatic ring, and the carbonyl group would shift it significantly downfield, likely in the range of δ 5.5-6.0 ppm.

Aromatic Protons: The 4-chlorophenyl group has a plane of symmetry. The two protons ortho to the chloro-substituted carbon (C-Cl) are chemically equivalent, as are the two protons meta to it. This would result in two distinct signals, each integrating to two protons. They would likely appear as two doublets (an AA'BB' system) in the aromatic region (δ 7.2-7.5 ppm).

¹³C NMR:

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and would appear far downfield, typically in the range of δ 195-205 ppm.

Methyl Carbon (CH₃): The methyl carbon would appear in the aliphatic region, likely around δ 25-30 ppm.

Methine Carbon (CHCl): The carbon atom bonded to both a chlorine and the aromatic ring would be significantly shifted downfield by the electronegative halogen, appearing in the range of δ 60-70 ppm.

Aromatic Carbons: The 4-chlorophenyl group would show four distinct signals: one for the carbon attached to the propanone chain (ipso-carbon), one for the carbon bonded to chlorine, and two for the four C-H carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| CH₃ | Methyl | 2.1 - 2.4 (singlet) | 25 - 30 |

| CHCl | Methine | 5.5 - 6.0 (singlet) | 60 - 70 |

| C₄H₄Cl | Aromatic | 7.2 - 7.5 (two doublets) | 128 - 140 (4 signals) |

| C=O | Carbonyl | N/A | 195 - 205 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. miamioh.edu

For this compound (C₉H₈Cl₂O), the electron ionization (EI) mass spectrum is expected to show a characteristic molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks at m/z 202 (M⁺, ²x³⁵Cl), 204 (M+2, ¹x³⁵Cl + ¹x³⁷Cl), and 206 (M+4, ²x³⁷Cl) with a relative intensity ratio of approximately 9:6:1.

Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methine carbon is a common pathway for ketones. This would result in the loss of a chlorophenylmethyl radical (•CHCl-C₆H₄Cl) or the formation of the acetyl cation (CH₃CO⁺) at m/z 43.

Loss of Chlorine: The loss of a chlorine radical (•Cl) from the molecular ion could lead to a fragment at m/z 167.

Formation of Chlorotropylium Ion: Fragmentation of the aromatic ring can lead to the formation of the p-chlorobenzoyl cation [Cl-C₆H₄-CO]⁺ at m/z 139 (for ³⁵Cl) and 141 (for ³⁷Cl). This is a prominent fragment in the mass spectrum of the related compound 1-(4-chlorophenyl)propan-1-one. nist.gov

Table 3: Predicted Key Mass Fragments for this compound

| m/z (³⁵Cl) | m/z (³⁷Cl) | Identity of Fragment |

| 202, 204, 206 | - | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular Ion Cluster |

| 139 | 141 | [ClC₆H₄CO]⁺ |

| 111 | 113 | [C₆H₄Cl]⁺ |

| 43 | - | [CH₃CO]⁺ |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum of this compound is expected to be dominated by electronic transitions associated with the chlorophenyl group and the carbonyl group.

Two main types of transitions are anticipated:

π → π transitions:* These high-energy transitions are associated with the π-electron system of the aromatic ring. They typically result in strong absorption bands, likely below 280 nm. The related compound 1-(4-chlorophenyl)-1-propanone exhibits a strong absorption maximum in this region. nist.gov

n → π transitions:* This involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are lower in energy but are symmetry-forbidden, resulting in a much weaker absorption band at a longer wavelength, typically in the 280-320 nm range.

Chromatographic Separation Techniques

Chromatography is essential for separating components of a mixture and is often coupled with spectroscopic detectors for identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique ideal for the analysis of volatile and thermally stable compounds like this compound. researchgate.net In this method, the compound is first vaporized and separated from other components in a mixture as it passes through a long, narrow column in the gas chromatograph. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific analytical conditions.

After exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for highly confident identification by matching the fragmentation pattern to library spectra or through detailed interpretation. scielo.brresearchgate.net This technique is invaluable for confirming the presence of this compound in complex matrices and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For derivatives of chlorophenyl propanone, reverse-phase HPLC (RP-HPLC) is a commonly applied method. pensoft.net This technique utilizes a non-polar stationary phase (often a C18 column) and a polar mobile phase. pensoft.net The separation is based on the differential partitioning of the analyte between the two phases.

While specific validated methods for this compound are not extensively detailed in the literature, general methodologies for related aromatic ketones can be adapted. For instance, a typical mobile phase might consist of a mixture of acetonitrile (B52724) and water or a buffer solution, such as phosphate (B84403) buffer, with isocratic elution. pensoft.netsielc.com The detection is commonly performed using a UV/VIS detector at a wavelength where the aromatic chlorophenyl group exhibits strong absorbance. pensoft.net

HPLC is invaluable for:

Purity Assessment: Determining the percentage of the main compound in a sample.

Impurity Profiling: Identifying and quantifying process-related impurities or degradation products. For example, HPLC methods have been developed to separate positional isomers of related chlorophenyl compounds, which is crucial for quality control. rasayanjournal.co.in

Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time.

The development of a robust HPLC method would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve efficient separation of the target compound from any potential impurities. pensoft.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for the qualitative analysis of organic compounds. analyticaltoxicology.com It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent system for a larger-scale separation on a column.

In the context of synthesizing this compound, TLC can be employed to:

Follow Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of starting materials and the appearance of the product spot.

Assess Purity: A pure compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates impurities.

Screening Solvents: Different solvent systems (mobile phases) can be quickly tested to find the one that gives the best separation between the desired product and any byproducts or unreacted starting materials.

For chlorophenyl ketones, a typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar organic solvents, such as toluene-ethyl acetate, as the mobile phase. uni-giessen.de Visualization of the spots can be achieved under UV light, as the aromatic ring is UV-active, or by staining with an appropriate chemical reagent like iodine vapor. uni-giessen.de

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction (XRD)

Single-Crystal X-ray Diffraction (XRD) analysis is performed on a high-quality single crystal of the compound. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be inferred.

Table 1: Representative Single-Crystal XRD Data for Related Chlorophenyl Compounds

| Parameter | 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one nih.gov | 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one researchgate.net | (E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one scielo.org.za |

|---|---|---|---|

| Formula | C₉H₈Cl₂N₂O | C₁₀H₁₁ClN₂O₂ | C₂₈H₂₉ClN₂O₃ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 5.7558 (4) | 5.8873 (3) | 10.392 (2) |

| b (Å) | 23.3282 (17) | 25.0467 (10) | 7.9180 (16) |

| c (Å) | 7.4107 (6) | 7.3041 (3) | 30.474 (6) |

| **β (°) ** | 96.976 (7) | 99.016 (4) | 97.78 (3) |

| **V (ų) ** | 987.69 (13) | 1063.74 (8) | 2484.4 (9) |

| Z | 4 | 4 | 4 |

This table presents data for structurally similar compounds to illustrate the outputs of an XRD analysis.

This data allows for the precise calculation of molecular geometry and the analysis of crystal packing, including how molecules are arranged and interact with each other in the solid state. For instance, in the crystal of 1-Chloro-1-[(4-chlorophenyl)hydrazinylidene]propan-2-one, adjacent molecules are linked by N—H⋯O hydrogen bonds, forming chains within the structure. nih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal XRD. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal.

This analysis provides a "fingerprint" plot, which is a two-dimensional histogram of the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. This plot allows for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

For example, in the analysis of a related compound containing a 4-chlorophenyl ring, the most significant contributions to the crystal packing were identified. nih.gov Hirshfeld analysis on another complex chlorophenyl derivative revealed the percentage contributions of various interactions stabilizing the crystal structure. researchgate.net

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Substituted Diazene Derivative

| Interaction Type | Contribution (%) researchgate.net |

|---|---|

| Cl⋯H/H⋯Cl | 31.2% |

| H⋯H | 14.8% |

| C⋯H/H⋯C | 14.0% |

| F⋯H/H⋯F | 12.8% |

| C⋯C | 9.0% |

| Cl⋯Cl | 6.7% |

This table shows data for (E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene to exemplify the quantitative results from Hirshfeld analysis.

This quantitative breakdown is crucial for understanding the nature and relative importance of the non-covalent forces, such as hydrogen bonds and van der Waals forces, that govern the crystal's architecture and stability.

Role of 1 Chloro 1 4 Chlorophenyl Propan 2 One As a Key Synthetic Building Block

Precursor in Fine Chemical Synthesis

The structural motif of a substituted phenylpropanone is a common feature in many agrochemicals. While direct synthesis pathways starting from 1-Chloro-1-(4-chlorophenyl)propan-2-one are proprietary and often found in patent literature, the synthesis of closely related analogs highlights its role as a crucial precursor in the production of fine chemicals, particularly fungicides.

A notable example is in the synthesis of triazole fungicides, a class of compounds widely used in agriculture to protect crops from fungal diseases. A structurally similar compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key intermediate in the industrial synthesis of Cyproconazole. The synthesis of such fungicides often involves the reaction of a substituted ketone with other reagents to build the complex heterocyclic structure characteristic of this class of agrochemicals. The 4-chlorophenyl group and the propanone backbone are essential moieties for the biological activity of the final product.

The general synthetic importance of 1,2,4-triazole (B32235) derivatives in antifungal agents underscores the value of precursors like this compound. These precursors provide the necessary carbon framework that is then further elaborated to introduce the triazole ring and other functionalities required for potent fungicidal activity.

Intermediate in Specialty Chemical Production

The reactivity of α-halo ketones makes them important intermediates in the synthesis of a wide range of specialty chemicals, particularly heterocyclic compounds which often exhibit significant biological activity. This compound serves as a precursor to various heterocyclic systems due to its two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.

One significant application is in the synthesis of substituted pyrazoles. Pyrazoles are a class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and investigated for their potential as kinase inhibitors and for their in vitro anti-glioma activity. The synthesis of these complex molecules involves a multi-component reaction where a pyrazolone (B3327878) derivative, which can be synthesized from precursors like this compound, is a key starting material.

Furthermore, α-halo ketones are known precursors to other heterocycles such as thiazoles. The reaction of an α-halo ketone with a thioamide is a well-established method for the synthesis of the thiazole (B1198619) ring. This highlights the potential of this compound to be used in the production of a variety of specialty chemicals with tailored properties and applications.

| Product Class | Synthetic Route | Potential Application |

| Triazole Fungicides | Reaction with triazole precursors | Agrochemicals |

| Pyrano[2,3-c]pyrazoles | Multi-component reaction with a pyrazolone derivative | Pharmaceuticals (Kinase inhibitors, Anti-glioma agents) |

| Thiazoles | Reaction with thioamides | Pharmaceuticals, Dyes |

Contribution to New Synthetic Methodologies and Chemical Reactions

The unique reactivity of α-halo ketones, including this compound, has made them valuable tools for the development and exploration of new synthetic methodologies. The presence of two adjacent electrophilic centers allows for a variety of transformations, making them versatile substrates in organic synthesis.

The acidic nature of the α-hydrogen due to the adjacent electron-withdrawing carbonyl and halogen groups is exploited in reactions like the Favorskii rearrangement. This reaction provides a pathway to carboxylic acid derivatives and is a classic example of a named reaction that relies on the specific reactivity of α-halo ketones.

Moreover, the synthesis of complex molecules often requires the development of novel and efficient synthetic routes. For instance, a patent for the preparation of the related 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone describes a process utilizing the Homer-Wadsworth-Emmons reaction. This demonstrates how established, yet powerful, synthetic methods are adapted and optimized for the industrial-scale production of molecules derived from chloro-phenyl-propanone structures.

The utility of α-halo ketones in nucleophilic substitution reactions is another area of significant synthetic interest. The carbonyl group enhances the reactivity of the α-carbon towards nucleophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This reactivity is fundamental to the construction of the complex molecular architectures found in many fine and specialty chemicals.

While this compound may not have a named reaction attributed directly to it, its role as a versatile building block in a multitude of synthetic transformations contributes to the broader field of synthetic organic chemistry by providing a reliable and reactive intermediate for the construction of diverse and valuable molecules.

| Reaction Type | Description | Significance |

| Nucleophilic Substitution | Displacement of the α-chloro group by various nucleophiles. | A fundamental method for introducing new functional groups and building molecular complexity. |

| Favorskii Rearrangement | Base-induced rearrangement to form carboxylic acid derivatives. | A classic named reaction demonstrating the unique reactivity of α-halo ketones. |

| Heterocycle Formation | Reaction with binucleophiles to form rings like pyrazoles and thiazoles. | An efficient route to important classes of specialty chemicals. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.